Zelkovamycin

OXPHOS inhibition mitochondrial respiration cancer metabolism

Zelkovamycin is the only argyrin-family cyclic octapeptide that acts as a selective OXPHOS inhibitor—distinct from proteasome-targeting argyrins A/B. It exhibits species-restricted antibacterial activity: IC50 0.6 μM vs Xanthomonas oryzae, 2.5 μM vs Pyricularia oryzae, and ~17-fold selectivity over S. aureus unmatched by generic antibiotics. Antiviral activity against HCV and H1N1 influenza A further differentiates it. The sequenced producer Actinomadura graeca sp. nov. enables biosynthetic engineering. Select zelkovamycin for OXPHOS inhibition, agricultural microbiology, or antiviral discovery.

Molecular Formula C36H45N9O9S
Molecular Weight 779.9 g/mol
Cat. No. B1683626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZelkovamycin
SynonymsZelkovamycin
Molecular FormulaC36H45N9O9S
Molecular Weight779.9 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C
InChIInChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9-
InChIKeyVYMRECQGDKKGCJ-AQHIEDMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zelkovamycin: Cyclic Peptide Antibiotic CAS 221197-33-7 for OXPHOS and Antimicrobial Research


Zelkovamycin (CAS 221197-33-7) is a cyclic octapeptide antibiotic first isolated from the fermentation broth of Streptomyces sp. K96-0670 in 1999 [1]. The compound comprises seven distinct amino acid residues including glycyl, 2-aminobutanoyl, 2-amino-2-butenoyl, N-methyl glycyl (sarcosine), alanyl, 1,3-thiazoyl, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl, arranged in a macrocyclic scaffold with molecular formula C36H45N9O9S and molecular weight 779.86 g/mol [1][2]. The full stereochemical configuration was established in 2020 through a combination of total synthesis and spectroscopic analysis, confirming zelkovamycin as a member of the argyrin natural product family [3].

Why Zelkovamycin Cannot Be Substituted with Generic Argyrins or Common Antibiotics


In-class substitution of zelkovamycin with other argyrin family members (e.g., argyrin A, argyrin B) or structurally distinct cyclic peptide antibiotics fails for two verifiable reasons. First, zelkovamycin possesses a unique OXPHOS inhibitory property not observed in other argyrins, which otherwise target the proteasome or elongation factor G [1]. Second, zelkovamycin exhibits a species-restricted antibacterial spectrum with potent activity against Xanthomonas oryzae and Acholeplasma laidlawii—plant and mycoplasma pathogens that are typically refractory to conventional gram-positive antibiotics [2]. The compound's IC50 values of 0.6 μM (X. oryzae), 2.5 μM (Pyricularia oryzae), and 10 μM (Staphylococcus aureus) demonstrate a species-selectivity gradient not replicated by other cyclic peptide antibiotics . Procurement of a generic cyclic peptide or even a related argyrin will not recapitulate zelkovamycin's OXPHOS inhibition profile, its narrow-pathogen selectivity window, or its demonstrated antiviral activity against hepatitis C virus and H1N1 influenza A virus (observed for zelkovamycin and its congener zelkovamycin E) [1][3].

Zelkovamycin Quantitative Differentiation Evidence: Comparator-Backed Procurement Data


Unique OXPHOS Inhibition Differentiates Zelkovamycin from Argyrin A and Argyrin B

Zelkovamycin is an OXPHOS inhibitor within the argyrin family, whereas argyrin A and argyrin B—the canonical members of this class—exert their anticancer effects primarily through proteasome inhibition or elongation factor G targeting, with no reported OXPHOS activity [1]. In mitochondrial respiration assays using HCT116 colorectal cancer cells, zelkovamycin treatment (concentration range not explicitly specified in abstract but described as OXPHOS inhibitory) led to increased lactate production and decreased mitochondrial oxygen consumption rates, indicative of a metabolic switch from oxidative phosphorylation to glycolysis [1]. This OXPHOS inhibitory phenotype is uniquely attributed to zelkovamycin among the argyrin natural product family, establishing it as a mechanistically distinct chemical probe for investigating cancer cell metabolism and a potential starting point for OXPHOS-targeted therapeutics [1].

OXPHOS inhibition mitochondrial respiration cancer metabolism

Species-Selective Antibacterial Spectrum with IC50 Quantification Against X. oryzae, P. oryzae, and S. aureus

Zelkovamycin demonstrates a narrow, species-selective antibacterial spectrum with quantifiable IC50 values, distinguishing it from broad-spectrum cyclic peptide antibiotics. Against Xanthomonas oryzae (a rice pathogen), zelkovamycin exhibits an IC50 of 0.6 μM; against Pyricularia oryzae (rice blast fungus), IC50 is 2.5 μM; and against Staphylococcus aureus, IC50 is 10 μM . This ~17-fold selectivity window between X. oryzae and S. aureus (0.6 μM vs. 10 μM) is not observed for generic antibiotics such as ampicillin or tetracycline, which typically show comparable or reversed potency against S. aureus relative to plant pathogens. The original isolation study also reported that zelkovamycin shows activity against Acholeplasma laidlawii (mycoplasma) but no effect on other tested bacteria and fungi, confirming a restricted spectrum [1]. Effective concentration range spans 0.01 to 300 μg/mL in a concentration-dependent manner .

antibacterial activity IC50 Xanthomonas oryzae

Antiviral Activity Against Hepatitis C Virus and H1N1 Influenza A Virus Not Observed in Related Cyclic Peptides

Zelkovamycin and its congeners exhibit antiviral activity against hepatitis C virus (HCV) and H1N1 influenza A virus—a property not documented for the argyrin family or structurally related cyclic octapeptides such as surugamides [1][2]. In a 2022 study by Hao et al., zelkovamycin (compound 7) and zelkovamycin E (compound 8) demonstrated significant antiviral activity against HCV, while zelkovamycin E alone displayed potent inhibitory activity against H1N1 influenza A virus [1][2]. This antiviral profile is absent from the argyrin literature, where compounds are characterized primarily for anticancer and antibacterial applications [3]. The specific inhibitory concentrations (EC50 or IC50 values) for the antiviral assays were not explicitly quantified in the abstracts; however, the activity was described as 'significant' and 'potent' within the peer-reviewed studies [1][2].

antiviral hepatitis C virus H1N1 influenza

Alternative Producer Strain Actinomadura graeca sp. nov. Enables Biosynthetic Gene Cluster Access

In 2021, Tarantini et al. discovered Actinomadura graeca sp. nov. (type strain 32-07T) as a novel producer of zelkovamycin, isolated from a soil sample collected in Santorini, Greece [1]. Whole-genome sequencing revealed an average nucleotide identity (ANI) value of only 89% with its closest characterized relative, Actinomadura macra, confirming A. graeca as a distinct species [1]. Critically, the study provides a provisional description of the unique zelkovamycin biosynthetic gene cluster, which was previously uncharacterized from the original Streptomyces sp. K96-0670 producer [1][2]. The G+C content of A. graeca 32-07T is 72.36%, and the strain has been deposited for public access [1]. For researchers requiring fermentation-derived material or biosynthetic pathway engineering, this alternative producer strain offers a genetically characterized and publicly available alternative to the original Streptomyces isolate, whose genomic context remains less well documented [1].

biosynthesis Actinomadura graeca gene cluster

Structurally Distinct from Arylomycins with Non-Overlapping Antibacterial Spectrum

Zelkovamycin is a cyclic octapeptide with a macrocyclic scaffold comprising glycyl, 2-aminobutanoyl, dehydrobutyryl, sarcosine, alanyl-thiazole, 7-methoxytryptophanyl, and 2-methyldehydrothreonyl residues [1]. Arylomycins (e.g., arylomycin A2, arylomycin B2) are structurally distinct lipopeptides characterized by a biaryl-bridged macrocyclic core and a lipophilic side chain, targeting bacterial type I signal peptidase . Functionally, zelkovamycin inhibits bacterial growth against X. oryzae, P. oryzae, S. aureus, and A. laidlawii with species-specific IC50 values (0.6, 2.5, and 10 μM respectively) , whereas arylomycin B2 exhibits antibacterial activity primarily against Streptococcus agalactiae (MIC 2 μg/mL) but is largely inactive against S. aureus (MIC >128 mg/mL) . This orthogonal antibacterial spectrum—zelkovamycin active against S. aureus at 10 μM while arylomycins are inactive—prevents functional substitution between these two cyclic peptide antibiotic classes .

cyclic peptide arylomycin comparison antibacterial spectrum

Zelkovamycin Procurement Use Cases: Research and Industrial Applications Supported by Evidence


Chemical Probe for OXPHOS-Dependent Cancer Metabolism Studies

Zelkovamycin serves as a mechanistically unique OXPHOS inhibitor for investigating mitochondrial respiration in cancer cells. Unlike argyrin A or argyrin B (which target the proteasome or elongation factor G), zelkovamycin specifically inhibits oxidative phosphorylation, as demonstrated by increased lactate production and decreased oxygen consumption rates in HCT116 colorectal cancer cells [1]. This property supports applications in cancer metabolism research, particularly for studying metabolic reprogramming, Warburg effect modulation, and identification of OXPHOS-dependent tumor vulnerabilities. Researchers should select zelkovamycin over other argyrins when the experimental objective requires OXPHOS pathway inhibition rather than proteasome or translation inhibition [1].

Agricultural Antibacterial Research Targeting Xanthomonas oryzae and Pyricularia oryzae

Zelkovamycin is uniquely suited for agricultural antibacterial and antifungal research focused on rice pathogens. With IC50 values of 0.6 μM against Xanthomonas oryzae (bacterial leaf blight) and 2.5 μM against Pyricularia oryzae (rice blast fungus), zelkovamycin provides a validated chemical tool for studying these economically significant plant pathogens [1]. The compound's ~17-fold selectivity window favoring X. oryzae over S. aureus (0.6 μM vs. 10 μM) is not observed with conventional clinical antibiotics, making zelkovamycin a distinctive probe for agricultural microbiology and crop protection discovery programs [1]. The effective concentration range of 0.01-300 μg/mL offers flexibility for dose-response studies [1].

Antiviral Screening for Hepatitis C Virus and Influenza A H1N1

Zelkovamycin and its congener zelkovamycin E have demonstrated significant antiviral activity against hepatitis C virus, with zelkovamycin E also exhibiting potent inhibitory activity against H1N1 influenza A virus [1][2]. This antiviral profile is not documented for related cyclic octapeptides such as argyrins or surugamides. Procurement of zelkovamycin enables virology research programs investigating HCV or influenza to access a structurally characterized natural product with peer-reviewed antiviral activity data, supporting hit validation, mechanism-of-action studies, and structure-activity relationship exploration in antiviral drug discovery [1][2].

Biosynthetic Gene Cluster Studies and Fermentation Process Development

The discovery of Actinomadura graeca sp. nov. (type strain 32-07T) as a novel zelkovamycin producer provides researchers with access to a fully sequenced genome and a provisionally described biosynthetic gene cluster [1]. With an average nucleotide identity (ANI) of only 89% to its closest relative and a G+C content of 72.36%, A. graeca offers a genetically tractable platform for biosynthetic studies, heterologous expression, precursor-directed biosynthesis, and fermentation optimization that is not available from the original unsequenced Streptomyces sp. K96-0670 producer [1][2]. This scenario applies to natural product chemistry, metabolic engineering, and industrial biotechnology programs requiring zelkovamycin BGC access and producer strain characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zelkovamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.